molecular formula C19H14N6S B15281080 2-methyl-3-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine

2-methyl-3-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine

Cat. No.: B15281080
M. Wt: 358.4 g/mol
InChI Key: UINGXPPEHKEXNU-ZHACJKMWSA-N
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Description

2-methyl-3-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine is a complex heterocyclic compound that incorporates multiple functional groups, including triazole, thiadiazole, and imidazopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine typically involves multi-step reactions. One common approach is the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles, leading to the formation of triazolothiadiazine intermediates . These intermediates can then be further reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for scale-up, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-methyl-3-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and thiadiazole moieties allow it to form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine is unique due to its combination of multiple heterocyclic moieties, which confer a diverse range of chemical and biological properties. This makes it a valuable compound for the development of new therapeutic agents with multiple modes of action.

Properties

Molecular Formula

C19H14N6S

Molecular Weight

358.4 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N6S/c1-13-17(24-12-6-5-9-15(24)20-13)18-21-22-19-25(18)23-16(26-19)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+

InChI Key

UINGXPPEHKEXNU-ZHACJKMWSA-N

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)/C=C/C5=CC=CC=C5

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C=CC5=CC=CC=C5

Origin of Product

United States

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